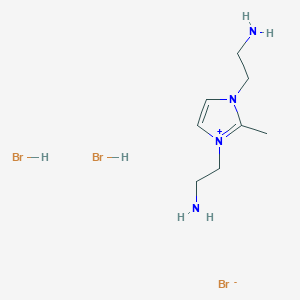![molecular formula C8H8BrN3 B11926070 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)
2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both amino and bromo substituents on the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which leads to the substitution of a hydrogen atom at the C-6 position with a bromine atom . The reaction conditions usually involve maintaining the reaction mixture at room temperature and using a stoichiometric amount of bromine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the imidazo ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide or other strong bases in polar solvents like methanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products Formed:
Substitution Reactions: Products include 2-amino-6-substituted-5-methylimidazo[1,2-a]pyridines.
Oxidation Reactions: Products include 2-nitro-6-bromo-5-methylimidazo[1,2-a]pyridine.
Reduction Reactions: Products include 2-amino-5-methylimidazo[1,2-a]pyridine.
Applications De Recherche Scientifique
2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2-Amino-6-chloro-5-methylimidazo[1,2-a]pyridine
- 2-Amino-6-iodo-5-methylimidazo[1,2-a]pyridine
- 2-Amino-5-methylimidazo[1,2-a]pyridine
Comparison: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C8H8BrN3 |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-7(10)4-12(5)8/h2-4H,10H2,1H3 |
Clé InChI |
CUTLAMNFKVDQLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=NC(=CN12)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)










